(E)-3-(2-CHLOROPHENYL)-N-(2-ISOPROPYLPHENYL)-2-PROPENAMIDE
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Overview
Description
(E)-3-(2-CHLOROPHENYL)-N-(2-ISOPROPYLPHENYL)-2-PROPENAMIDE is an organic compound characterized by the presence of a chlorophenyl group and an isopropylphenyl group attached to a propenamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-CHLOROPHENYL)-N-(2-ISOPROPYLPHENYL)-2-PROPENAMIDE typically involves the reaction of 2-chlorobenzaldehyde with 2-isopropylaniline in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-CHLOROPHENYL)-N-(2-ISOPROPYLPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl oxides, while reduction may produce amine derivatives.
Scientific Research Applications
(E)-3-(2-CHLOROPHENYL)-N-(2-ISOPROPYLPHENYL)-2-PROPENAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-(2-CHLOROPHENYL)-N-(2-ISOPROPYLPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(2-BROMOPHENYL)-N-(2-ISOPROPYLPHENYL)-2-PROPENAMIDE
- (E)-3-(2-FLUOROPHENYL)-N-(2-ISOPROPYLPHENYL)-2-PROPENAMIDE
- (E)-3-(2-METHOXYPHENYL)-N-(2-ISOPROPYLPHENYL)-2-PROPENAMIDE
Uniqueness
(E)-3-(2-CHLOROPHENYL)-N-(2-ISOPROPYLPHENYL)-2-PROPENAMIDE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2-propan-2-ylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO/c1-13(2)15-8-4-6-10-17(15)20-18(21)12-11-14-7-3-5-9-16(14)19/h3-13H,1-2H3,(H,20,21)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTRJTLFANSBIT-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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